N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S2/c1-26-16-8-7-15(20-18(21)10-12-27(20,22)23)13-17(16)28(24,25)19-11-9-14-5-3-2-4-6-14/h5,7-8,13,19H,2-4,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRXKRDWPCPJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves multiple steps. One common approach is to start with the preparation of the cyclohexenyl ethylamine intermediate, which is then reacted with other reagents to form the final compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce saturated derivatives. Substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Structure and Composition
The compound's IUPAC name reflects its intricate structure, which includes:
- Functional Groups : Sulfonamide, methoxy, thiazolidine, and cyclohexenyl moieties.
- Molecular Formula : C18H24N2O6S2
- InChI Key : InChI=1S/C18H24N2O6S2/c1-26-16-8-7-15(20-18(21)10-12-27(20,22)23)13-17(16)28(24,25)19-11-9-14-5-3-2-4-6-14/h5,7-8,13,19H,2-4,6,9-12H2,1H3
Chemistry
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide serves as a valuable building block for synthesizing more complex molecules. It is used in:
-
Studying Reaction Mechanisms : Understanding how various reactions proceed at the molecular level.
- Development of New Synthetic Methods : Its unique structure allows for the exploration of novel synthetic pathways.
Biology
Research into the biological interactions of this compound is ongoing:
-
Drug Development : Investigating its potential as a drug candidate by examining its interactions with biological targets such as enzymes and receptors.
- Biochemical Tools : Utilizing its properties to develop assays or probes for studying biological processes.
Medicine
The pharmacological properties of this compound are being explored for therapeutic applications:
- Anti-inflammatory Activity : Studies suggest potential benefits in reducing infl
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural similarities and differences with selected compounds:
Key Findings
Sulfonamide vs.
Cyclohexene vs.
Comparison with Herbicidal Compounds: Sethoxydim and cycloxydim share cyclohexenone cores but lack sulfonamide/thiazolidin groups. Their ethoxyimino and thioether substituents are optimized for herbicidal activity (ACCase inhibition), whereas the target’s functional groups suggest a pharmaceutical focus.
Crystallographic Characterization :
- The target’s structure determination likely utilizes SHELX programs for refinement and Mercury for void analysis/packing comparisons, similar to methods for small-molecule sulfonamides .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structural configuration that integrates multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(cyclohexen-1-yl)ethyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide. Its molecular formula is , and it has a molecular weight of 420.52 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazolidine moiety plays a crucial role in modulating various biochemical pathways. Notably, compounds containing thiazolidine structures have been reported to exhibit significant inhibitory effects on xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.
Biological Activity Data
Recent studies have highlighted the following biological activities associated with this compound:
| Activity | IC50 Value (μmol/L) | Reference |
|---|---|---|
| Xanthine Oxidase Inhibition | 3.56 | |
| Anticancer Activity | Varies by cell line | |
| Anti-inflammatory Effects | Not quantified |
Case Studies
- Xanthine Oxidase Inhibition : A study synthesized a series of thiazolidine derivatives, including ones similar to the target compound. The most potent derivative exhibited an IC50 value of 3.56 μmol/L against XO, making it approximately 2.5 times more potent than allopurinol, a standard treatment for gout .
- Anticancer Activity : Research has indicated that thiazolidine derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines . Specific studies on the target compound's analogs suggest potential efficacy against specific cancer types.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the phenyl-sulfonamide group is essential for achieving significant XO inhibitory activity. The interactions within the active site of XO involve hydrogen bonding with key amino acids, which enhances binding affinity and inhibitory potency .
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound?
The synthesis involves multi-step organic reactions, including sulfonamide formation, functional group protection/deprotection, and cyclization. Key steps include:
- Sulfonamide coupling : Reacting a benzene sulfonyl chloride intermediate with a cyclohexenylethylamine derivative under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .
- Thiazolidinone-trioxo moiety formation : Oxidative cyclization of a mercaptan precursor with NaOCl or NaBH4, as described in analogous sulfenamide syntheses .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and crystallization from ethanol/water mixtures to achieve >95% purity.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
A combination of techniques ensures structural validation:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxy group at C2, cyclohexenyl ethyl chain).
- IR : Identify sulfonamide (S=O stretches ~1350 cm⁻¹) and thiazolidinone-trioxo (C=O stretches ~1700 cm⁻¹) functional groups.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M-Na]⁻ ions) .
Q. How can crystallographic data be obtained and validated for structural determination?
- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CCD detector .
- Structure solution : Employ SHELXS (direct methods) or SHELXD (charge flipping) for phase determination .
- Refinement : Iterative refinement using SHELXL, adjusting thermal parameters and validating with R-factor convergence (target R1 < 0.05) .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data, such as disorder or twinning?
- Disorder modeling : Use PART instructions in SHELXL to refine split positions for disordered cyclohexenyl groups .
- Twinning analysis : Apply the Hooft parameter or Flack x test in WinGX to detect and correct for twinning, followed by refinement in SHELXL with TWIN/BASF commands .
- Validation tools : Cross-check with Mercury CSD’s packing similarity module to compare intermolecular interactions against analogous structures .
Q. What experimental designs are suitable for studying its biological target interactions?
- Molecular docking : Use Mercury CSD or AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase, a common sulfonamide target). Validate with molecular dynamics simulations (e.g., GROMACS) .
- In vitro assays :
- Enzyme inhibition: Measure IC50 via fluorescence-based assays (e.g., esterase activity inhibition).
- Solubility optimization: Employ Design of Experiments (DoE) to test co-solvents (DMSO/PEG mixtures) for bioactivity studies .
Q. How to address discrepancies in biological activity data across studies?
- Assay standardization : Control variables such as pH (7.4 for physiological conditions), temperature (37°C), and solvent composition (≤1% DMSO).
- Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolysis of the thiazolidinone ring in acidic media) .
- Statistical analysis : Apply multivariate regression (e.g., PCA) to isolate confounding factors .
Q. What computational strategies predict its reactivity in novel synthetic pathways?
- DFT calculations : Gaussian 09 or ORCA to model transition states for sulfonamide derivatization (e.g., B3LYP/6-31G* level) .
- Retrosynthetic planning : Use Synthia or ICSynth to propose routes leveraging commercially available building blocks (e.g., 2-methoxy-5-nitrobenzenesulfonyl chloride) .
Contradiction Analysis and Methodological Guidance
Q. Conflicting solubility profiles in different solvents: How to reconcile?
- Solubility screening : Use a CheqSol shake-flask method with UV-Vis quantification across solvents (water, DMSO, ethanol).
- Hansen Solubility Parameters (HSP) : Correlate results with HSPiP software to identify optimal co-solvents (e.g., ethanol/water mixtures for in vivo studies) .
Q. Divergent biological activity in cell vs. enzyme assays: Mechanistic insights?
- Membrane permeability : Assess logP values (e.g., shake-flask method) and compare with cell uptake via flow cytometry.
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .
Software and Data Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
